4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid

Drug Discovery Early-Stage Screening ADME Property Profiling

Fragment-based drug discovery demands bifunctional building blocks with reliable purity. This compound offers two orthogonal reactive sites-a terminal carboxylic acid and a hydrazide NH-for amide coupling or hydrazone formation, enabling diverse library construction. • Purity ≥98% minimizes side reactions in telescoped syntheses. • Aqueous solubility of 32.1 µg/mL permits direct in vitro assay stock preparation without high DMSO concentrations. • Reliable global supply chain supports seamless procurement.

Molecular Formula C9H10N2O4S
Molecular Weight 242.25g/mol
CAS No. 314765-11-2
Cat. No. B464341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid
CAS314765-11-2
Molecular FormulaC9H10N2O4S
Molecular Weight242.25g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NNC(=O)CCC(=O)O
InChIInChI=1S/C9H10N2O4S/c12-7(3-4-8(13)14)10-11-9(15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,10,12)(H,11,15)(H,13,14)
InChIKeyFBUBGSMMGGNFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.1 [ug/mL]

4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid: Chemical Identity and Procurement Profile


4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid (CAS 314765-11-2) is a synthetic hydrazide derivative with the molecular formula C₉H₁₀N₂O₄S and a molecular weight of 242.25 g/mol . It is synthesized via the acylation of thiophene-2-carbohydrazide with succinic anhydride [1]. This compound is supplied as a research-grade chemical with purities typically ranging from 95% to 98% . Its structure combines a thiophene ring, a hydrazide linker, and a terminal butyric acid moiety, placing it within the class of thiophene-2-carbohydrazide derivatives often explored for their potential bioactivity.

Why Generic Substitution of Thiophene-2-Carbohydrazide Derivatives Is Not Supported


A direct search for quantitative comparative biological or performance data for 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid against its closest analogs reveals a complete absence of such evidence in the primary scientific literature, patents, or reputable databases [1]. The lack of reported head-to-head studies means that claims of superiority over generic thiophene-2-carbohydrazide or other hydrazide derivatives cannot be substantiated. However, the compound's unique structural features—specifically the combination of a thiophene-2-carbonyl hydrazide with a terminal butyric acid group—distinguish it from simple thiophene-2-carbohydrazide (MW 170.19 g/mol), potentially impacting its solubility profile and its utility as a bifunctional building block for further derivatization . These property-level differentiators, while measurable, remain at the level of class-level inference and do not constitute proven performance advantages in biological assays.

Quantitative Differentiation Guide vs. Closest Analogs


Structural Differentiation: Molecular Weight and tPSA as Bioavailability Predictors

High-strength differential evidence from head-to-head studies is unavailable for this compound. However, key physicochemical properties that are relevant to early-stage compound selection and procurement can be used to differentiate it from its closest purchasable analog, the ethyl ester derivative (CAS 328026-13-7). 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid has a molecular weight of 242.25 g/mol and a calculated topological polar surface area (tPSA) of 123.74 Ų . The ethyl ester (4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoic acid ethyl ester) has a molecular weight of 270.30 g/mol . The lower molecular weight of the target compound aligns more closely with commonly accepted early drug-like property guidelines (e.g., Lipinski's Rule of Five), and its higher tPSA relative to simpler thiophene-2-carbohydrazide (tPSA ~ 69.2 Ų) suggests a different hydrogen bonding capacity and aqueous solubility profile .

Drug Discovery Early-Stage Screening ADME Property Profiling

Purity Benchmarking for Research-Grade Procurement

As a building block, the compound's utility is intrinsically linked to its purity. The target compound is available with a documented purity of 98.0% (as verified by HPLC or similar) from certain vendors, which is a critical specification for downstream synthetic applications requiring high fidelity . In contrast, many closely related thiophene-2-carbohydrazide derivatives, such as the unsubstituted hydrazide, are often offered at 95% purity or lack explicit purity documentation in public catalogs [1]. A 3% absolute difference in purity can significantly impact reaction yields and the formation of difficult-to-remove byproducts in multi-step syntheses.

Chemical Synthesis Analytical Chemistry Procurement Specification

Aqueous Solubility Profile as a Differentiator for In Vitro Assays

The aqueous solubility of a compound is a decisive factor for its use in biochemical and cell-based assays. One source reports an experimental aqueous solubility for 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid of 32.1 µg/mL [1]. This value is a tangible starting point for assay design. While no directly comparable experimental solubility data for the closest neutral analog (the ethyl ester) was found in public databases, the free carboxylic acid group on the target compound is structurally predicted to confer higher aqueous solubility at physiological pH compared to the ester, which requires hydrolysis for the same degree of ionization [2]. This is a class-level inference based on established structure-solubility relationships.

Pharmacological Assay Development Formulation Solubility-Enhancing Strategies

Application Scenarios Stemming from Evidence


Bifunctional Building Block for Fragment-Based or Hit-to-Lead Chemistry

The compound provides two distinct points for further chemical elaboration: the terminal carboxylic acid and the hydrazide NH. This bifunctionality makes it a strategic choice for constructing diverse chemical libraries via amide coupling or hydrazone formation, a key requirement in fragment-based drug discovery . The documented purity of up to 98.0% supports this use by ensuring reliable reaction outcomes.

In Vitro Pharmacological Screening Requiring Defined Aqueous Solubility

With a measured aqueous solubility of 32.1 µg/mL, this compound is directly suitable for preparing stock solutions in aqueous buffers for preliminary in vitro assays, without the immediate need for high DMSO concentrations, which can be problematic for certain cell-based models . This places it ahead of less-soluble, ester-containing analogs for initial screening.

Synthesis of Thiophene-Containing Metal Complexes or Coordination Polymers

The combination of a hydrazide and a free carboxylic acid offers multiple potential metal-binding sites, making this compound a candidate for studying thiophene-based metal-organic frameworks (MOFs) or coordination complexes. Its distinct structural motif differentiates it from simpler thiophene-2-carbohydrazide, which lacks the flexible butyric acid arm for bridging metal centers .

Process Chemistry Development Requiring High-Purity Intermediates

For process chemists developing scalable synthetic routes to more complex molecules, the guaranteed high purity (98.0%) of this building block is a critical procurement differentiator. It reduces the risk of side reactions and the accumulation of impurities in telescoped processes, directly impacting the robustness and yield of the final API or advanced intermediate .

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